molecular formula C14H11N3O2S B11324151 N-(2,1,3-benzothiadiazol-5-yl)-2-methoxybenzamide

N-(2,1,3-benzothiadiazol-5-yl)-2-methoxybenzamide

Cat. No.: B11324151
M. Wt: 285.32 g/mol
InChI Key: VLVFKTFTFBRKFA-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-methoxybenzamide is a chemical compound that belongs to the benzothiadiazole family This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with 2,1,3-benzothiadiazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or benzothiadiazoles.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-2-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-5-yl)-2-methoxybenzamide can be compared with other similar compounds, such as:

These compounds share the benzothiadiazole core but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-methoxybenzamide

InChI

InChI=1S/C14H11N3O2S/c1-19-13-5-3-2-4-10(13)14(18)15-9-6-7-11-12(8-9)17-20-16-11/h2-8H,1H3,(H,15,18)

InChI Key

VLVFKTFTFBRKFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=NSN=C3C=C2

Origin of Product

United States

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